REACTION_CXSMILES
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[O:1]=[C:2]1[CH:11]([N:12]2[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]2)[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1.N1CCC(C2CC3C(=CC=CC=3)NC2=O)CC1>>[N:12]1([CH:11]2[CH2:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[NH:3][C:2]2=[O:1])[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]1
|
Name
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|
Quantity
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640 mg
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Type
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reactant
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Smiles
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O=C1NC2=CC=CC=C2CC1N1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
N1CCC(CC1)C1C(NC2=CC=CC=C2C1)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
N1(CCNCC1)C1C(NC2=CC=CC=C2C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |